Boc-D-pen(acm)-OH
CAS No.: 201421-14-9
VCID: VC21537313
Molecular Formula: C13H24N2O5S
Molecular Weight: 320.41 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-pen(acm)-OH, or tert-butyl N-[(1,1-dimethylethoxy)carbonyl]-D-penicillamine with acetamidomethyl protection, is a modified amino acid derivative. It is primarily used in peptide synthesis due to its stability and the ease of removal of its protecting groups under mild conditions. The Boc (tert-butoxycarbonyl) group protects the amino function, while the Acm (acetamidomethyl) group protects the thiol function of penicillamine. Synthesis and PreparationThe synthesis of Boc-D-pen(acm)-OH typically involves two main steps:
Applications in Peptide SynthesisBoc-D-pen(acm)-OH is used in peptide synthesis for several reasons:
Research Findings and ApplicationsBoc-D-pen(acm)-OH is particularly useful in the synthesis of peptides that require specific structural features, such as disulfide bridges. Its applications include:
Comparison with Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 201421-14-9 | ||||||||||||||||
Product Name | Boc-D-pen(acm)-OH | ||||||||||||||||
Molecular Formula | C13H24N2O5S | ||||||||||||||||
Molecular Weight | 320.41 g/mol | ||||||||||||||||
IUPAC Name | (2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 | ||||||||||||||||
Standard InChIKey | SUSPMXBDNAADFK-VIFPVBQESA-N | ||||||||||||||||
Isomeric SMILES | CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | ||||||||||||||||
SMILES | CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | ||||||||||||||||
Canonical SMILES | CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | ||||||||||||||||
Synonyms | 201421-14-9;Boc-S-acetamidomethyl-D-penicillamine;C13H24N2O5S;BOC-D-PEN(ACM)-OH;CTK4E3389;ZINC2517121;6795AD;AKOS015836506;Boc-beta,beta-dimethyl-D-Cys(Acm)-OH;RTR-009378;TR-009378;K-5897;I05-1014;D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-;(2S)-2-[(tert-butoxycarbonyl)amino]-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoicacid | ||||||||||||||||
PubChem Compound | 7015805 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume